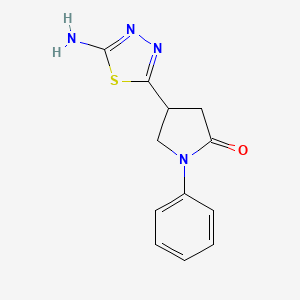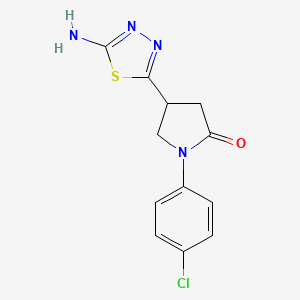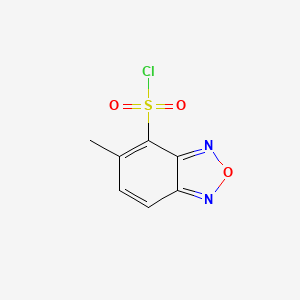
5-Bromo-4-(3,4-dimethylphenyl)pyrimidine
Descripción general
Descripción
Mecanismo De Acción
Target of Action
The primary targets of 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s known that pyrimidine derivatives can undergo rapid nucleophilic displacement reactions with nucleophiles . More studies are required to understand the compound’s interaction with its targets and any resulting changes.
Análisis Bioquímico
Biochemical Properties
5-Bromo-4-(3,4-dimethylphenyl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nucleophilic compounds under certain conditions, leading to nucleophilic displacement reactions
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to cause changes in gene expression related to cell growth and differentiation . Additionally, it can impact cellular metabolism by altering the activity of specific metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair . These binding interactions result in changes in gene expression and cellular function, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but may degrade over time when exposed to light or heat . Long-term effects on cellular function have also been observed, with some studies reporting sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth and differentiation . At higher doses, it can cause toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it has been shown to undergo nucleophilic displacement reactions, leading to the formation of various metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within certain tissues can influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine typically involves the Suzuki-Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactants: 4-(3,4-dimethylphenyl)pyrimidine and bromine
Catalyst: Palladium-based catalysts
Solvent: Industrial solvents like toluene or xylene
Purification: Crystallization or chromatography techniques
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine can be substituted with various nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO)
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas
Major Products:
Substitution Products: 4-(3,4-dimethylphenyl)pyrimidine derivatives with various functional groups
Oxidation Products: Pyrimidine N-oxides
Reduction Products: Dehalogenated pyrimidine derivatives
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology and Medicine:
Industry:
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
5-bromo-4-(3,4-dimethylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-8-3-4-10(5-9(8)2)12-11(13)6-14-7-15-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVXESWZRHOVSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=NC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650013 | |
| Record name | 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-38-8 | |
| Record name | 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


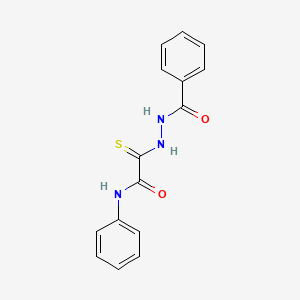
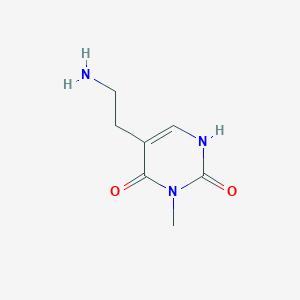
![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1293104.png)
![2-[(3-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1293105.png)
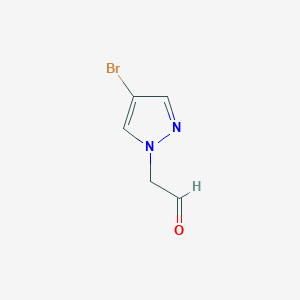
![2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B1293108.png)
![Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B1293109.png)
![tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B1293110.png)

